4-[(1-Methoxypropan-2-yl)amino]benzonitrile
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Overview
Description
4-[(1-Methoxypropan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C11H14N2O. It is characterized by the presence of a benzonitrile group attached to an amino group, which is further substituted with a 1-methoxypropan-2-yl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methoxypropan-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-methoxypropan-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methoxypropan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(1-Methoxypropan-2-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Methoxypropan-2-yl)amino]methylbenzonitrile
- 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
Uniqueness
4-[(1-Methoxypropan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(8-14-2)13-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
InChI Key |
UQSJPZQQDNOOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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